molecular formula C15H15NO3 B1323863 trans-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic acid CAS No. 736136-09-7

trans-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B1323863
CAS No.: 736136-09-7
M. Wt: 257.28 g/mol
InChI Key: KSHPJPJXUBRPEF-UHFFFAOYSA-N
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Description

trans-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic acid: is an organic compound with the molecular formula C15H15NO3 . It is characterized by the presence of a cyanobenzoyl group attached to a cyclohexane ring, which is further substituted with a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

    Formation of the cyanobenzoyl intermediate: This step involves the reaction of 4-cyanobenzoyl chloride with cyclohexanone in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion.

    Cyclohexane ring formation: The intermediate formed in the previous step undergoes a cyclization reaction in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to form the cyclohexane ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, advanced purification techniques, such as recrystallization and chromatography, are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of new materials with specific properties, such as liquid crystals and polymers.

Biology:

  • Investigated for its potential as a ligand in biochemical assays.
  • Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
  • Used as a precursor in the synthesis of pharmaceutical compounds.

Industry:

Mechanism of Action

The mechanism of action of trans-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

  • trans-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid
  • trans-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid
  • trans-4-(4-Nitrobenzoyl)cyclohexane-1-carboxylic acid

Comparison:

Properties

IUPAC Name

4-(4-cyanobenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c16-9-10-1-3-11(4-2-10)14(17)12-5-7-13(8-6-12)15(18)19/h1-4,12-13H,5-8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHPJPJXUBRPEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)C2=CC=C(C=C2)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001230141
Record name trans-4-(4-Cyanobenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001230141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736136-09-7
Record name trans-4-(4-Cyanobenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001230141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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